molecular formula C22H27ClN2O3S2 B11352880 1-[(4-chlorobenzyl)sulfonyl]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}piperidine-4-carboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}piperidine-4-carboxamide

Cat. No.: B11352880
M. Wt: 467.0 g/mol
InChI Key: UWGAJNMJWYKSAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a molecular formula of C20H23ClN2O3S. This compound is known for its unique structural features, which include a piperidine ring, a chlorophenyl group, and a methanesulfonyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE involves multiple steps. One common method includes the reaction of 4-chlorobenzylsulfonyl chloride with piperidine-4-carboxamide in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby modulating various biochemical pathways. The specific pathways involved depend on the target and the context of the research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C22H27ClN2O3S2

Molecular Weight

467.0 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-[2-(4-methylphenyl)sulfanylethyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H27ClN2O3S2/c1-17-2-8-21(9-3-17)29-15-12-24-22(26)19-10-13-25(14-11-19)30(27,28)16-18-4-6-20(23)7-5-18/h2-9,19H,10-16H2,1H3,(H,24,26)

InChI Key

UWGAJNMJWYKSAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCCNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.